
5-Cyclopropoxy-3-nitropicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-nitropicolinonitrile is an organic compound with the molecular formula C9H7N3O3 It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the 5-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-nitropicolinonitrile typically involves the nitration of picolinonitrile derivatives followed by the introduction of the cyclopropoxy group. One common method includes the following steps:
Nitration: Picolinonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Cyclopropoxylation: The nitrated product is then reacted with cyclopropyl alcohol in the presence of a base such as potassium carbonate to form the cyclopropoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-nitropicolinonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Cyclopropoxy-3-aminopicolinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
5-Cyclopropoxy-3-nitropicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-nitropicolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro group can participate in redox reactions, while the cyclopropoxy group may affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-nitropicolinonitrile: Similar structure but with a chloro group instead of a cyclopropoxy group.
5-Nitropicolinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
Uniqueness
5-Cyclopropoxy-3-nitropicolinonitrile is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical properties and reactivity. The cyclopropoxy group introduces steric hindrance and potential for unique interactions, while the nitro group provides a site for redox reactions and further functionalization.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-4-8-9(12(13)14)3-7(5-11-8)15-6-1-2-6/h3,5-6H,1-2H2 |
InChI Key |
YEPDQGZKADALBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



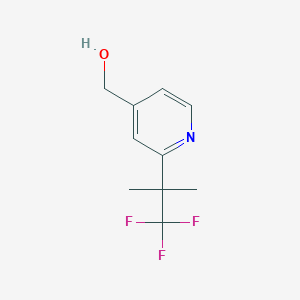
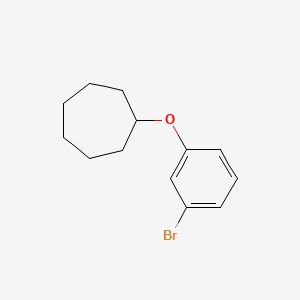



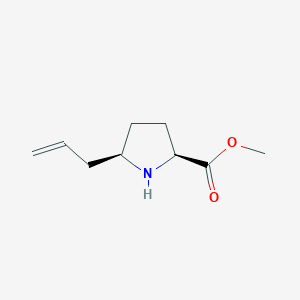
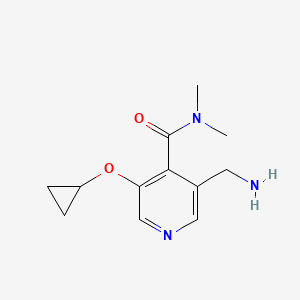

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-iodobenzohydrazide](/img/structure/B14810410.png)
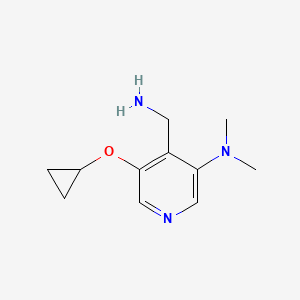
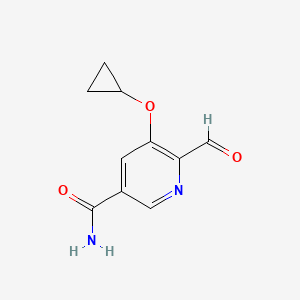
![2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide](/img/structure/B14810433.png)

